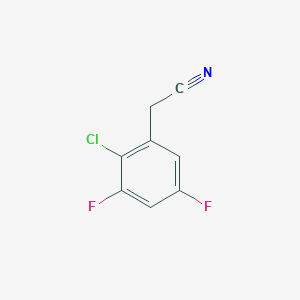

2-(2-Chloro-3,5-difluorophenyl)acetonitrile

説明

2-(2-Chloro-3,5-difluorophenyl)acetonitrile is a halogenated aromatic nitrile featuring a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at positions 3 and 5. The acetonitrile group (–CH₂CN) is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis. Its molecular formula is C₈H₄ClF₂N, with a molecular weight of 187.58 g/mol (calculated based on substituent addition to 2-(3,5-difluorophenyl)acetonitrile, MW 153.13 g/mol ).

The electron-withdrawing nature of Cl and F substituents enhances the electrophilic character of the aromatic ring, directing reactions such as nucleophilic aromatic substitution or coupling.

特性

分子式 |

C8H4ClF2N |

|---|---|

分子量 |

187.57 g/mol |

IUPAC名 |

2-(2-chloro-3,5-difluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H4ClF2N/c9-8-5(1-2-12)3-6(10)4-7(8)11/h3-4H,1H2 |

InChIキー |

HZNPGTWOYHUPLT-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1CC#N)Cl)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Types of Reactions:

Substitution Reactions: The chloro and difluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4). Oxidation reactions may involve the conversion of the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Substitution: Formation of methoxy or tert-butoxy derivatives.

Reduction: Formation of 2-(2-chloro-3,5-difluorophenyl)ethylamine.

Oxidation: Formation of 2-(2-chloro-3,5-difluorophenyl)acetic acid.

科学的研究の応用

While specific applications of "2-(2-Chloro-3,5-difluorophenyl)acetonitrile" are not detailed in the provided search results, the chemical context and components of this compound suggest potential applications in various scientific and industrial fields:

Chemical Properties and Structure

this compound has a molecular formula of and a molecular weight of 187.57 . The compound contains a phenyl group substituted with chlorine and fluorine atoms, along with an acetonitrile moiety . The presence of these functional groups makes it a versatile intermediate for synthesizing more complex molecules .

Potential Applications

Due to the presence of chloro and fluoro substituents on the phenyl ring, the compound may be useful in the synthesis of biologically active molecules .

- Pharmaceutical Chemistry: Fluoro- and chloro-containing compounds are often used in drug design . The 3,5-difluorophenyl substituent, in particular, can enhance anti-HIV-1 activity due to its interaction with hydrophobic pockets in target proteins .

- Agrochemicals: The thiadiazolinone compounds, which can be synthesized using chloro- and fluoro-containing building blocks, exhibit insecticidal activity .

- Materials Science: Compounds with nitrile groups can be used in polymer chemistry and materials science for creating specialty polymers or modifying material surfaces .

Role as a Chemical Intermediate

2-Chloro-1-(3,4-difluorophenyl) ethanol is an intermediate for preparing ticagrelor, an antiplatelet drug . The preparation method involves using a metal as a catalyst and formic acid as a reducing agent . Similarly, this compound could serve as a building block in synthesizing complex molecules with desired biological or material properties .

Synthesis Methods

One search result describes a method for producing (S)-2-chloro-1-(3,4-difluorophenyl) ethanol using metal catalysts and formic acid/tertiary amine systems as reducing agents . This highlights the importance of developing cost-effective and environmentally friendly methods for producing such intermediates .

作用機序

The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluoro substituents can enhance its binding affinity and selectivity towards these targets, resulting in desired biological effects.

類似化合物との比較

Key Observations:

Electron Effects: The target compound combines Cl (strongly electron-withdrawing) and F (moderately electron-withdrawing), creating a polarized aromatic system. This contrasts with analogs like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile, where methoxy groups donate electrons .

Chlorine’s stronger inductive effect may accelerate nucleophilic substitution compared to fluorine-only analogs .

生物活性

2-(2-Chloro-3,5-difluorophenyl)acetonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and difluoro substituent on a phenyl ring, contributing to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and may influence its binding affinity to biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Activity : In vitro tests demonstrated that compounds similar to this compound possess potent antifungal activities, with minimum inhibitory concentrations (MICs) indicating strong efficacy against Candida species .

- Cytotoxicity : Evaluations of cytotoxic effects on mammalian cells have indicated that while some derivatives exhibit low toxicity, others may present significant cytotoxicity depending on their structural modifications .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antifungal Efficacy :

- Antimicrobial Activity Against MRSA :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antimicrobial | MRSA | Varies by derivative | Comparable to standard antibiotics |

| Antifungal | C. albicans | 0.31 μg/mL | High potency |

| Cytotoxicity | Mammalian cells | Varies | Dependent on structural modifications |

| Inhibitory Activity | Fungi (various species) | Ranges from 0.8 μg/mL to higher | Stronger than some commercial drugs |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-3,5-difluorophenyl)acetonitrile, and how can purity be optimized?

Answer: The synthesis typically involves halogenation and nitrile introduction. A plausible route includes:

- Electrophilic aromatic substitution to introduce chloro and difluoro groups on the phenyl ring, followed by cyanoethylation via nucleophilic substitution.

- Purification : Use reverse-phase column chromatography (e.g., with 0.1% formic acid in water/acetonitrile) to isolate the compound, as demonstrated in multi-step syntheses of structurally similar difluorophenylacetonitriles .

- Purity optimization : Monitor reactions via HPLC (retention time analysis) and confirm purity using LCMS (e.g., m/z values for molecular ion verification) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, fluoro, nitrile groups). Fluorine atoms induce distinct splitting patterns due to coupling (e.g., ) .

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z ~189.6 for C₈H₄ClF₂N) and detect impurities .

- IR Spectroscopy : Identify the nitrile stretch (~2240 cm⁻¹) and C-F/C-Cl vibrations (1100–1200 cm⁻¹) .

Q. How can the nitrile group be functionalized for derivatization in organic synthesis?

Answer:

- Reduction : Use LiAlH₄ to convert the nitrile to a primary amine (-CH₂NH₂) .

- Hydrolysis : Acidic/alkaline conditions yield carboxylic acids (-CH₂COOH) or amides (-CH₂CONH₂).

- Nucleophilic addition : Grignard reagents add to the nitrile, forming ketones after hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when introducing chloro and difluoro substituents?

Answer:

- Steric/Electronic Effects : Chloro groups are bulkier and less electronegative than fluorine, potentially slowing substitution reactions. Optimize reaction temperatures (e.g., 90°C for bromo-difluoroaniline derivatives) and use catalysts (e.g., Pd for cross-couplings) .

- Competitive Pathways : Monitor intermediates via TLC/HPLC to identify side products (e.g., over-halogenation). Adjust stoichiometry of halogenating agents (e.g., NCS for chloro, Selectfluor for fluoro) .

Q. What strategies mitigate decomposition during storage or under reactive conditions?

Answer:

- Storage : Store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation of the nitrile group .

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress degradation in light or heat.

- Reaction Conditions : Use anhydrous solvents (e.g., toluene) and low temperatures for sensitive steps, as seen in Meldrum’s acid-mediated syntheses .

Q. How can substituent effects (Cl, F) on reactivity be systematically studied?

Answer:

- Computational Modeling : Use DFT calculations to compare electronic effects (e.g., Hammett σ values for Cl/F substituents) on nitrile reactivity.

- Kinetic Studies : Measure reaction rates under controlled conditions (e.g., SNAr reactions with varying nucleophiles).

- Isosteric Replacements : Synthesize analogs (e.g., replacing Cl with Br) to isolate steric vs. electronic contributions .

Q. How to design a multi-step synthesis incorporating this compound into complex heterocycles?

Answer:

- Retrosynthetic Planning : Use the nitrile as a precursor for cyclization (e.g., forming pyrrolo-pyridazines via amide coupling, as in EP 4,374,877) .

- Stepwise Functionalization : First reduce the nitrile to an amine, then perform Ullmann coupling or Buchwald-Hartwig amination to attach aromatic fragments.

- Purification : Employ gradient elution in reverse-phase chromatography to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。